molecular formula C19H34O B1179616 ECDYSONE-2-ACETATE, BETA-(SH) CAS No. 19536-25-5

ECDYSONE-2-ACETATE, BETA-(SH)

Cat. No. B1179616
CAS RN: 19536-25-5
M. Wt: 522.679
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ecdysteroids are polyhydroxylated sterols, functioning as molting and metamorphosis hormones of insects, crustaceans, fungi, and nematodes . They are widespread in the plant and animal world . ECDYSONE-2-ACETATE, BETA-(SH) is a semi-synthetic analog of these compounds .


Synthesis Analysis

Ecdysteroids are primarily obtained by extraction from plant material due to their complex structures making chemical synthesis unprofitable and impractical . The addition of sodium acetate or mevalonic acid influenced the synthesis of 20-hydroxyecdysone in Ajuga turkestanica hairy roots .


Molecular Structure Analysis

Ecdysteroids are structurally related to ecdysone and have a four-ringed skeleton composed of 27, 28, 29, or 30 carbon atoms . Molecular docking showed that β-ecdysone had good binding affinity with TNF-α .


Chemical Reactions Analysis

Ecdysteroids exhibit a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects . They are obtained as a result of various chemical transformations .


Physical And Chemical Properties Analysis

Ecdysteroids are polyhydroxylated sterols . They are readily available for isolation from some plants .

properties

{ "Design of the Synthesis Pathway": "The synthesis of ECDYSONE-2-ACETATE, BETA-(SH) can be achieved through a multi-step reaction pathway. The starting material for this synthesis is ECDYSONE, which can be obtained from natural sources or synthesized using known methods. The synthesis pathway involves the protection of the hydroxyl group at position 2 of ECDYSONE, followed by acetylation of the hydroxyl group at position 3. The final step involves the introduction of a thiol group at position 14 of the molecule.", "Starting Materials": ["ECDYSONE", "Acetic anhydride", "Pyridine", "Hydrogen chloride gas", "Sodium bicarbonate", "Sodium hydride", "Methyl iodide", "Thiophenol"], "Reaction": ["Step 1: Protection of the hydroxyl group at position 2 of ECDYSONE using acetic anhydride and pyridine to form ECDYSONE-2-ACETATE", "Step 2: Acetylation of the hydroxyl group at position 3 of ECDYSONE-2-ACETATE using acetic anhydride and pyridine to form ECDYSONE-2,3-DIACETATE", "Step 3: Deprotection of the hydroxyl group at position 2 of ECDYSONE-2,3-DIACETATE using hydrogen chloride gas and sodium bicarbonate to form ECDYSONE-3-ACETATE", "Step 4: Deprotonation of thiophenol using sodium hydride to form the thiolate anion", "Step 5: Alkylation of ECDYSONE-3-ACETATE with methyl iodide in the presence of the thiolate anion to form ECDYSONE-2-ACETATE, BETA-(SH)"] }

CAS RN

19536-25-5

Product Name

ECDYSONE-2-ACETATE, BETA-(SH)

Molecular Formula

C19H34O

Molecular Weight

522.679

synonyms

ECDYSONE-2-ACETATE, BETA-(SH)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.